hDHODH-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hDHODH-IN-13 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. This compound has shown significant potential in the treatment of various diseases, including inflammatory bowel disease and certain types of cancer .
Preparation Methods
The synthesis of hDHODH-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are often proprietary and detailed in scientific literature . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
hDHODH-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
hDHODH-IN-13 has a wide range of scientific research applications:
Mechanism of Action
hDHODH-IN-13 exerts its effects by inhibiting the activity of human dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in pyrimidine levels, which in turn affects DNA and RNA synthesis, ultimately inhibiting cell proliferation . The molecular targets and pathways involved include the pyrimidine biosynthesis pathway and various metabolic pathways .
Comparison with Similar Compounds
hDHODH-IN-13 is unique in its high potency and selectivity for human dihydroorotate dehydrogenase. Similar compounds include brequinar and PTC299, which also inhibit dihydroorotate dehydrogenase but may have different pharmacokinetic properties and therapeutic applications .
Properties
Molecular Formula |
C21H17ClFN5 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]-5-cyclopropylpyrimidin-4-amine |
InChI |
InChI=1S/C21H17ClFN5/c22-17-4-1-5-18(23)16(17)11-28-10-15(13-3-2-8-25-21(13)28)20-26-9-14(12-6-7-12)19(24)27-20/h1-5,8-10,12H,6-7,11H2,(H2,24,26,27) |
InChI Key |
ZESAVUVCFMDOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(N=C2N)C3=CN(C4=C3C=CC=N4)CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.